Cas no 2098163-88-1 (trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol)

trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol 化学的及び物理的性質
名前と識別子
-
- (3R)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol
- F1912-1374
- trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol
- AKOS040801301
- starbld0008449
- 2098163-88-1
- 3-Pyrrolidinol, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-, (3R)-
-
- インチ: 1S/C9H15N3O/c1-6-3-7(2)12(11-6)8-4-10-5-9(8)13/h3,8-10,13H,4-5H2,1-2H3/t8?,9-/m1/s1
- InChIKey: CSQJAXKLNZUYBC-YGPZHTELSA-N
- SMILES: O[C@@H]1CNCC1N1C(C)=CC(C)=N1
計算された属性
- 精确分子量: 181.121512110g/mol
- 同位素质量: 181.121512110g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 188
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.1Ų
- XLogP3: -0.3
じっけんとくせい
- 密度みつど: 1.33±0.1 g/cm3(Predicted)
- Boiling Point: 349.9±42.0 °C(Predicted)
- 酸度系数(pKa): 14.31±0.40(Predicted)
trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1912-1374-10g |
trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol |
2098163-88-1 | 95%+ | 10g |
$2125.0 | 2023-09-06 | |
Life Chemicals | F1912-1374-1g |
trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol |
2098163-88-1 | 95%+ | 1g |
$460.0 | 2023-09-06 | |
Life Chemicals | F1912-1374-5g |
trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol |
2098163-88-1 | 95%+ | 5g |
$1515.0 | 2023-09-06 | |
Life Chemicals | F1912-1374-0.5g |
trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol |
2098163-88-1 | 95%+ | 0.5g |
$437.0 | 2023-09-06 | |
Life Chemicals | F1912-1374-2.5g |
trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol |
2098163-88-1 | 95%+ | 2.5g |
$1004.0 | 2023-09-06 | |
Life Chemicals | F1912-1374-0.25g |
trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol |
2098163-88-1 | 95%+ | 0.25g |
$415.0 | 2023-09-06 |
trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
4. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-olに関する追加情報
Introduction to trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol (CAS No. 2098163-88-1)
trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2098163-88-1, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates a pyrazole ring and a pyrrolidine moiety, which are both well-documented scaffolds in the design of bioactive molecules.
The pyrazole ring, a five-membered heterocyclic compound containing two nitrogen atoms, is known for its versatility in medicinal chemistry. It serves as a privileged scaffold in the development of various therapeutic agents, including antiviral, anti-inflammatory, and anticancer drugs. The presence of the 3,5-dimethyl substituents on the pyrazole ring enhances its stability and reactivity, making it an attractive component for further chemical modifications.
The pyrrolidine moiety, on the other hand, contributes to the compound's solubility and bioavailability, which are critical factors in drug design. Pyrrolidine derivatives have been widely explored for their pharmacological properties, particularly in the development of central nervous system (CNS) drugs and cardiovascular agents. The combination of these two moieties in trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol creates a promising framework for exploring new therapeutic avenues.
Recent research has highlighted the potential of this compound in various pharmacological contexts. Studies have demonstrated that derivatives of pyrazole and pyrrolidine can interact with multiple biological targets, including enzymes and receptors involved in disease pathways. For instance, modifications of the pyrazole ring have been shown to modulate the activity of enzymes such as kinases and phosphodiesterases, which are key players in cancer and inflammatory diseases.
The< strong>dimethyl substitution on the pyrazole ring is particularly noteworthy, as it can influence the electronic properties of the molecule and its interaction with biological targets. This structural feature allows for fine-tuning of pharmacokinetic parameters such as solubility and metabolic stability, which are essential for drug efficacy and safety.
In addition to its structural significance, trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol has shown promise in preclinical studies. Research indicates that this compound exhibits favorable pharmacological profiles in vitro and in vivo. Specifically, it has demonstrated inhibitory activity against certain enzymes implicated in metabolic disorders and has shown potential as an adjuvant therapy in neurodegenerative diseases.
The compound's mechanism of action appears to involve multiple pathways, suggesting broad therapeutic applicability. For example, preliminary studies suggest that it may interact with receptors involved in pain perception and inflammation, making it a candidate for developing novel analgesics. Furthermore, its ability to modulate enzyme activity could make it useful in treating conditions associated with abnormal enzyme function.
The synthesis of trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity. Techniques such as transition metal-catalyzed cross-coupling reactions have been particularly useful in constructing the complex framework of this molecule efficiently.
The< strong>pharmacokinetic properties of this compound are also under investigation to ensure its suitability for clinical use. Studies focus on assessing its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. These evaluations are crucial for determining dosing regimens and identifying potential side effects that could affect patient safety.
One of the most exciting aspects of trans-4-(3,5-dimethyl-1H-pyrazol-1-y)pyrrolidin-3 ol is its potential for further derivatization to create novel analogs with enhanced therapeutic efficacy or reduced side effects. By modifying various functional groups within the molecule, researchers can explore new pharmacological targets and optimize drug-like properties such as potency and selectivity.
The< strong>role of computational chemistry has been increasingly important in understanding the behavior of this compound at both molecular and cellular levels. Advanced computational methods allow researchers to predict interactions between trans -4-( 35 -dimethyl - 1 H -pyrazol - 1 - yl ) -py rrol idin - 3 - oland biological targets with high accuracy. This approach accelerates drug discovery by reducing the need for extensive experimental screening.
In conclusion,< strong>trans -4-( 35 -dimethyl - 1 H -py ra z ol - 1 - yl ) -py r rol idin - 3 - ol (CAS No . 2098163 -88 - 1) represents a promising candidate for further development in pharmaceutical research . Its unique structural features , combined with preliminary evidence of favorable pharmacological properties , make it an attractive molecule for exploring new therapeutic interventions . Continued investigation into its synthesis , pharmacokinetics , and mechanism of action will be essential for realizing its full potential as a pharmaceutical agent .
2098163-88-1 (trans-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-3-ol) Related Products
- 1080028-74-5(tert-Butyl 4-(4-formylbenzyloxy)piperidine-1-carboxylate)
- 24885-45-8(Phenol, 2-iodo-6-methyl-)
- 330818-10-5(4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide)
- 131076-14-7(4,5-Dimethoxybenzene-1,2-diamine dihydrochloride)
- 1440962-09-3(7-Thiaspiro[3.5]nonan-2-one)
- 1805197-81-2(2-(Bromomethyl)-5-(difluoromethyl)-3-hydroxy-6-iodopyridine)
- 851176-39-1(2-chloro-N-(5-chlorothiophen-2-yl)methyl-N-(prop-2-en-1-yl)acetamide)
- 2017048-08-5(Carbamic acid, N-[3-(4-isothiazolyl)-2-methyl-3-oxopropyl]-, 1,1-dimethylethyl ester)
- 57750-81-9(4-Chloro-2-(chloromethyl)-1-nitrobenzene)
- 1261578-32-8(2-Hydroxy-4-methyl-3-(3-(trifluoromethyl)phenyl)pyridine)




